molecular formula C8H8Cl3NO B12104104 Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)-

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)-

Cat. No.: B12104104
M. Wt: 240.5 g/mol
InChI Key: LCSMSTLTRPGSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- is a synthetic organic compound with the molecular formula C8H7Cl3N2O. It is characterized by the presence of a trichloromethyl group and a pyrrole ring, making it a unique compound with interesting chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- typically involves the reaction of 2,2,2-trichloroethanone with 1-ethyl-1H-pyrrole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2,2,2-trichloro-1-(1-ethyl-1H-pyrrol-2-yl)- is unique due to the presence of both the trichloromethyl group and the ethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8Cl3NO

Molecular Weight

240.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(1-ethylpyrrol-2-yl)ethanone

InChI

InChI=1S/C8H8Cl3NO/c1-2-12-5-3-4-6(12)7(13)8(9,10)11/h3-5H,2H2,1H3

InChI Key

LCSMSTLTRPGSCX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.